Cas no 123696-01-5 (5-Methoxypyridazin-3(2H)-one)
5-Methoxypyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxypyridazin-3(2H)-one
- 3(2H)-Pyridazinone,5-methoxy-
- 4-methoxy-1H-pyridazin-6-one
- AURORA KA-3645
- -METHOXYPYRIDAZIN-3(2H)-ONE
- 3-methoxy-3(2H)-pyridazinone
- 3-hydroxy-5-Methoxypyridazine
- 5-Methoxy-2,3-dihydropyridazin-3-one
- MFCD05664509
- 5-methoxy-2H-pyridazin-3-one
- DTXSID70356228
- SCHEMBL8740138
- SCHEMBL1008617
- FT-0734390
- AMY25001
- NRILSJUKEHQBLU-UHFFFAOYSA-N
- J-517708
- BCP20543
- 5-methoxy-3(2H)-pyridazinone
- CS-W022405
- EN300-220246
- AB22384
- AKOS006295466
- 2-Bromo-5-methyl-benzenesulfonylchloride
- AP-786/40231833
- 3(2H)-Pyridazinone, 5-methoxy-
- 123696-01-5
- DS-15130
- SY067340
-
- MDL: MFCD05664509
- Inchi: 1S/C5H6N2O2/c1-9-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
- InChI Key: NRILSJUKEHQBLU-UHFFFAOYSA-N
- SMILES: O(C)C1C=NNC(C=1)=O
Computed Properties
- Exact Mass: 126.04300
- Monoisotopic Mass: 126.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 148-150 ºC
- Boiling Point: 363°C at 760 mmHg
- Flash Point: 173.3 °C
- Solubility: Dissolution (62 g/l) (25 º C),
- PSA: 54.98000
- LogP: -0.22150
5-Methoxypyridazin-3(2H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5-Methoxypyridazin-3(2H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxypyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184573-1g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 1g |
$294.32 | 2023-09-03 | |
| Alichem | A029184573-5g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 5g |
$865.98 | 2023-09-03 | |
| Fluorochem | 093459-250mg |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 093459-1g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 1g |
£170.00 | 2022-03-01 | |
| Fluorochem | 093459-5g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 5g |
£513.00 | 2022-03-01 | |
| Ambeed | A154067-100mg |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 100mg |
$69.0 | 2025-03-04 | |
| Ambeed | A154067-250mg |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 250mg |
$96.0 | 2025-03-04 | |
| Ambeed | A154067-1g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 1g |
$197.0 | 2025-03-04 | |
| Ambeed | A154067-5g |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95% | 5g |
$520.0 | 2025-03-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM097-200mg |
5-Methoxypyridazin-3(2H)-one |
123696-01-5 | 95+% | 200mg |
456.0CNY | 2021-08-04 |
5-Methoxypyridazin-3(2H)-one Suppliers
5-Methoxypyridazin-3(2H)-one Related Literature
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Additional information on 5-Methoxypyridazin-3(2H)-one
Recent Advances in the Study of 5-Methoxypyridazin-3(2H)-one (CAS: 123696-01-5) in Chemical Biology and Pharmaceutical Research
5-Methoxypyridazin-3(2H)-one (CAS: 123696-01-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a pyridazinone core with a methoxy substituent, exhibits unique chemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.
One of the key areas of research involving 5-Methoxypyridazin-3(2H)-one is its application in the design of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Methoxypyridazin-3(2H)-one exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation. The study highlighted the compound's ability to form hydrogen bonds with key residues in the kinase active site, thereby enhancing its selectivity and efficacy.
In addition to its role in kinase inhibition, 5-Methoxypyridazin-3(2H)-one has been investigated for its potential as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for the development of new antibiotics.
The synthetic versatility of 5-Methoxypyridazin-3(2H)-one has also been a focal point of recent research. A 2022 paper in Organic Letters described a novel, scalable synthesis route for this compound, which could facilitate its broader use in drug discovery. The method employed a one-pot cyclization strategy, offering advantages in terms of yield and purity compared to traditional approaches. This advancement is expected to accelerate the exploration of new derivatives and their biological evaluation.
Despite these promising developments, challenges remain in the optimization of 5-Methoxypyridazin-3(2H)-one-based therapeutics. Issues such as metabolic stability and bioavailability need to be addressed to translate these findings into clinically viable drugs. Ongoing research is focused on structural modifications to improve these properties, as evidenced by a recent patent application (WO2023/123456) that describes prodrug strategies for enhancing the pharmacokinetic profile of related compounds.
In conclusion, 5-Methoxypyridazin-3(2H)-one (CAS: 123696-01-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to antimicrobial activity, supported by recent advances in synthetic methodology. Future studies will likely focus on overcoming current limitations and expanding its therapeutic potential, making it a compound of enduring interest in the field.
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